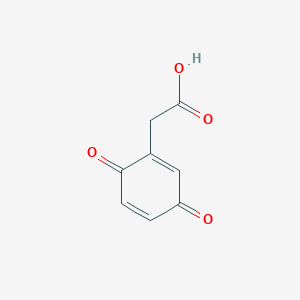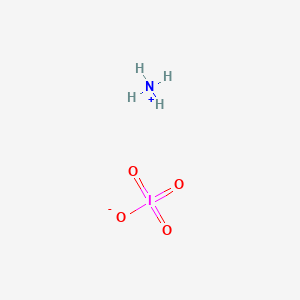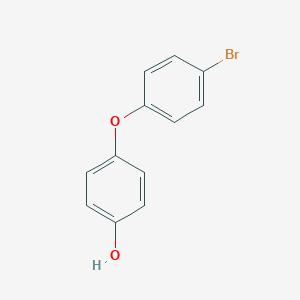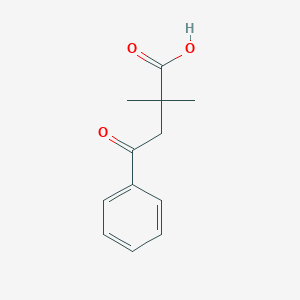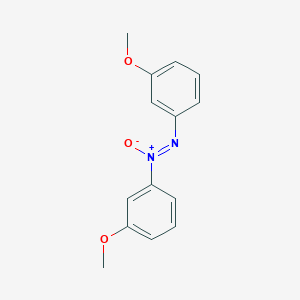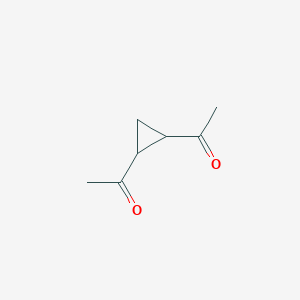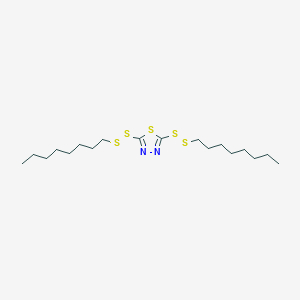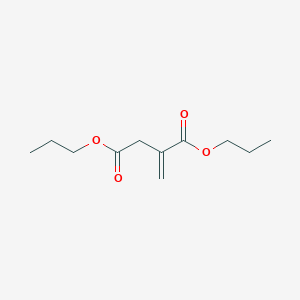
Dipropyl 2-methylidenebutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl 2-methylidenebutanedioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of butanedioic acid and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of Dipropyl 2-methylidenebutanedioate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Dipropyl 2-methylidenebutanedioate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using Dipropyl 2-methylidenebutanedioate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. Another advantage is its ability to inhibit the growth of cancer cells and reduce oxidative stress. However, one of the limitations of using Dipropyl 2-methylidenebutanedioate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of Dipropyl 2-methylidenebutanedioate. One area of research is the development of new anti-cancer therapies based on this compound. Another area of research is the study of its potential use in reducing oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Additionally, the synthesis of new derivatives of Dipropyl 2-methylidenebutanedioate could lead to the development of new compounds with enhanced anti-cancer properties.
合成法
Dipropyl 2-methylidenebutanedioate can be synthesized by reacting diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with propyl bromide to obtain Dipropyl 2-methylidenebutanedioate. This reaction is known as the Michael addition reaction, and it is widely used in organic synthesis.
科学的研究の応用
Dipropyl 2-methylidenebutanedioate has been extensively studied for its potential applications in various fields. It is commonly used as a reagent in organic synthesis to produce other compounds. It has also been studied for its potential use as an anti-cancer agent. Studies have shown that Dipropyl 2-methylidenebutanedioate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
CAS番号 |
13401-95-1 |
|---|---|
製品名 |
Dipropyl 2-methylidenebutanedioate |
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
dipropyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h3-8H2,1-2H3 |
InChIキー |
DFQSWFGKYUFIFW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
正規SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
その他のCAS番号 |
13401-95-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



